molecular formula C8H16N2O B2943774 (3S)-1-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-66-6; 1349700-06-6

(3S)-1-(Oxetan-3-yl)piperidin-3-amine

Cat. No.: B2943774
CAS No.: 1349699-66-6; 1349700-06-6
M. Wt: 156.229
InChI Key: FECUYKSSLLPDLH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(Oxetan-3-yl)piperidin-3-amine (CAS 1349699-66-6) is a chiral amine intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the development of targeted therapeutics. Its core structure incorporates a piperidine ring linked to an oxetane moiety, a combination that provides valuable physicochemical properties. The oxetane ring is a highly sought-after motif in modern drug design due to its compact, polar, and three-dimensional nature. It often serves as a versatile bioisostere, capable of replacing carbonyl or gem-dimethyl groups to favorably adjust key parameters such as aqueous solubility, lipophilicity (LogP), and metabolic stability . A critical feature of this compound is the ability of the oxetane group to exert a powerful inductive electron-withdrawing effect. When positioned alpha to an amine, an oxetane can significantly reduce the amine's basicity (pKa), which can be a crucial strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates . This makes this compound a valuable building block for constructing molecules with improved oral bioavailability and target selectivity. Amino-oxetanes of this type are frequently explored in the synthesis of potent, selective inhibitors for various disease targets, including kinases and epigenetic enzymes . Furthermore, incorporating the oxetane motif is a recognized strategy to mitigate undesirable toxicity profiles, such as cytochrome P450 (CYP) suppression and hERG channel inhibition, and to reduce P-glycoprotein (P-gp) efflux . This compound is supplied with a typical purity of ≥98% and is intended for use in research and development, specifically for the synthesis of active pharmaceutical ingredients (APIs) and other novel bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3S)-1-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUYKSSLLPDLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds are selected for comparison based on shared piperidine/pyrrolidine backbones or analogous substituents:

Compound Name Backbone Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-1-(Oxetan-3-yl)piperidin-3-amine Piperidine Oxetan-3-yl at N1 C₈H₁₆N₂O 156.23 Polar oxetane, tertiary amine
1-(Oxetan-3-yl)piperidin-4-amine oxalate Piperidine Oxetan-3-yl at N1, amine at C4 C₁₀H₁₈N₂O₅ 246.26 Oxalate salt, amine position differs
(3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine Pyrrolidine Oxetan-3-yl at N1 C₇H₁₄N₂O 142.20 5-membered ring, higher ring strain
(3S)-1-Ethylpiperidin-3-amine Piperidine Ethyl at N1 C₇H₁₆N₂ 128.22 Non-polar substituent, lower solubility
1-(3-Phenoxypropyl)piperidin-3-amine Piperidine Phenoxypropyl at N1 C₁₄H₂₂N₂O 234.34 Bulky aromatic group, lipophilic
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine Piperidine 4-Fluorobenzyl at N1 C₁₂H₁₇FN₂ 208.27 Electronegative fluorine substituent

Structural and Functional Differences

Backbone Modifications
  • Piperidine vs. The smaller ring also reduces molecular weight (142.20 vs. 156.23 g/mol).
Substituent Effects
  • Oxetane vs. Ethyl: The oxetane group in the target compound introduces polarity and metabolic stability compared to the non-polar ethyl group in (3S)-1-Ethylpiperidin-3-amine. This difference likely impacts solubility and pharmacokinetics .
  • Oxetane vs. Phenoxypropyl/Aromatic Groups: Bulky substituents like phenoxypropyl (234.34 g/mol) or fluorobenzyl (208.27 g/mol) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Amine Position

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.